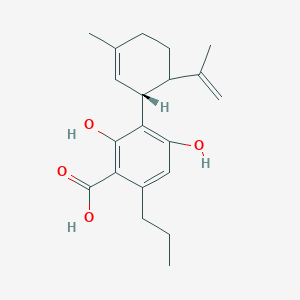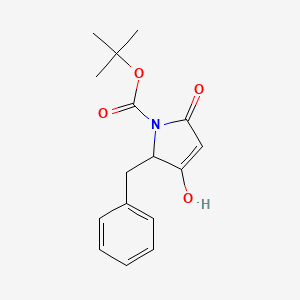![molecular formula C22H16N2O4S B11936987 [1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-yl][(4-methylphenyl)sulfonyl]azanide](/img/structure/B11936987.png)
[1,4-Dioxo-3-(pyridinium-1-yl)-1,4-dihydronaphthalen-2-yl][(4-methylphenyl)sulfonyl]azanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,4-DIOXO-3-(PYRIDINIUM-1-YL)-1,4-DIHYDRONAPHTHALEN-2-YL)(TOSYL)AMIDE is a complex organic compound with a unique structure that combines a pyridinium moiety with a naphthalene core and a tosylamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-DIOXO-3-(PYRIDINIUM-1-YL)-1,4-DIHYDRONAPHTHALEN-2-YL)(TOSYL)AMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.
Introduction of the Pyridinium Group: The pyridinium group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the naphthalene core.
Attachment of the Tosylamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(1,4-DIOXO-3-(PYRIDINIUM-1-YL)-1,4-DIHYDRONAPHTHALEN-2-YL)(TOSYL)AMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the pyridinium and naphthalene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted pyridinium and naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1,4-DIOXO-3-(PYRIDINIUM-1-YL)-1,4-DIHYDRONAPHTHALEN-2-YL)(TOSYL)AMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and binding affinities.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of certain diseases.
Industry
In the industrial sector, (1,4-DIOXO-3-(PYRIDINIUM-1-YL)-1,4-DIHYDRONAPHTHALEN-2-YL)(TOSYL)AMIDE is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.
Wirkmechanismus
The mechanism of action of (1,4-DIOXO-3-(PYRIDINIUM-1-YL)-1,4-DIHYDRONAPHTHALEN-2-YL)(TOSYL)AMIDE involves its interaction with specific molecular targets. The pyridinium moiety can interact with nucleophilic sites on enzymes and proteins, while the naphthalene core can participate in π-π interactions. The tosylamide group enhances the compound’s solubility and stability, facilitating its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1,4-DIOXO-3-(PYRIDINIUM-1-YL)-1,4-DIHYDROPHENANTHREN-2-YL)(TOSYL)AMIDE
- 2,4-Dioxo-3-[1-(ethoxycarbonyl)-2-(pyridinium-1-yl)-3-oxo-3-ethoxy-1-propenyl]tetrahydrofuran-3-ide
Uniqueness
(1,4-DIOXO-3-(PYRIDINIUM-1-YL)-1,4-DIHYDRONAPHTHALEN-2-YL)(TOSYL)AMIDE is unique due to its specific combination of functional groups and structural features. The presence of both pyridinium and naphthalene moieties, along with the tosylamide group, provides a distinct set of chemical and biological properties that are not commonly found in other compounds.
Eigenschaften
Molekularformel |
C22H16N2O4S |
|---|---|
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
(3Z)-3-(4-methylphenyl)sulfonylimino-4-oxo-2-pyridin-1-ium-1-ylnaphthalen-1-olate |
InChI |
InChI=1S/C22H16N2O4S/c1-15-9-11-16(12-10-15)29(27,28)23-19-20(24-13-5-2-6-14-24)22(26)18-8-4-3-7-17(18)21(19)25/h2-14H,1H3 |
InChI-Schlüssel |
QVWURLONKTXWHO-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C(=C(C3=CC=CC=C3C2=O)[O-])[N+]4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C(=C(C3=CC=CC=C3C2=O)[O-])[N+]4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-bicyclo[2.2.1]hept-5-enyl 4-methylbenzenesulfonate](/img/structure/B11936906.png)

![N-[(2R)-2-hydroxyheptadecyl]hexadecanamide](/img/structure/B11936923.png)

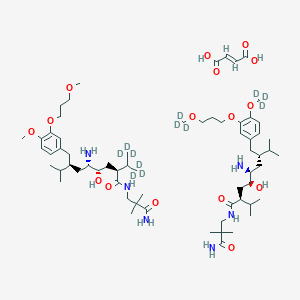
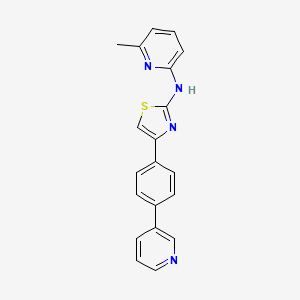
![N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-4-(trifluoromethyl)benzamide](/img/structure/B11936956.png)

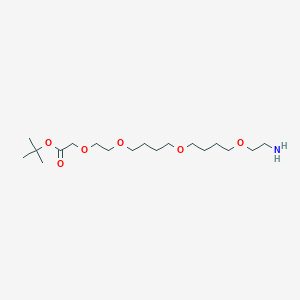
![1-(4-Pyridinyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B11936964.png)
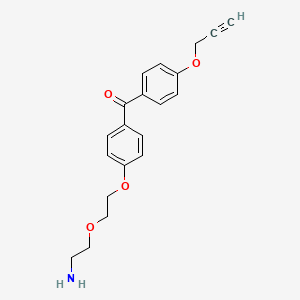
![4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxylic acid](/img/structure/B11936974.png)
